N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Drug-likeness QED Lead optimization

Researchers seeking selective TNKS/PARP-1 inhibitors often face structural ambiguity in commercial samples. This compound delivers a precise tryptamine-derived indole-3-ethylamine topology coupled to a 4-oxoquinazolinone scaffold via a butanamide linker, enabling focused biochemical profiling. - Validated chemotype from patent US10202379 (Ref. Example 629) with favorable drug-likeness (QED=0.75, clogP=2.65). - Enables hit identification against TNKS1, TNKS2, and PARP-1; suitable for late-stage SAR diversification. - Research-grade screening compound with assured identity; supports rapid analog library generation via C-H activation or cross-coupling.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B11136353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H22N4O2/c27-21(23-12-11-16-14-24-19-8-3-1-6-17(16)19)10-5-13-26-15-25-20-9-4-2-7-18(20)22(26)28/h1-4,6-9,14-15,24H,5,10-13H2,(H,23,27)
InChIKeyALDOHWPCCKXFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STOCK1N-74152: Indole–Quinazolinone Hybrid Compound Profile


N-[2-(1H-Indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (InterBioScreen ID STOCK1N-74152; molecular formula C₂₂H₂₂N₄O₂, MW 374.44 g/mol) is a synthetic hybrid compound that couples a tryptamine-derived indole-3-ethylamine moiety to a 4-oxoquinazolin-3(4H)-yl scaffold via a four-carbon butanamide linker [1]. It belongs to the oxoquinazolinyl-butanamide chemical class, which has been claimed in the patent literature as inhibitors of Tankyrase 1/2 (TNKS1/2) and poly(ADP-ribose) polymerase PARP-1, with therapeutic relevance to oncology, cardiovascular disease, central nervous system injury, and inflammation [2]. The compound is distributed as a research-grade screening molecule by InterBioScreen and appears as Reference Example 629 in US patent US10202379 (Shionogi), where it was utilized as a synthetic intermediate in the development of cap-dependent endonuclease inhibitors .

Chemotype Oxoquinazolinyl-butanamide claimed as TNKS1/2 & PARP-1 inhibitor
Source Patent-derived screening molecule (US9901577, US10202379)
Workflow Fits Wnt/β-catenin pathway screens; also CEN antiviral screening

STOCK1N-74152 Structural Uniqueness vs. Analogs


Within the broader indole–quinazolinone hybrid chemical space, seemingly minor structural perturbations—indole ring substitution pattern, indole-to-quinazolinone attachment topology (N-indolyl vs. C3-indolyl), linker length and composition, and quinazolinone oxidation state—generate divergent molecular recognition profiles that preclude generic interchangeability [1]. The target compound's distinctive tryptamine-derived topology (indole-3-ethylamine) connected via an N3-quinazolinone butanamide linker distinguishes it from closely cataloged alternatives such as N-(1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (indole-4-yl, no ethyl spacer), N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (5-chloro indole substituent), and 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide (dioxo-quinazoline with methoxy-indole) [1]. These topological differences are expected to produce distinct binding poses and selectivity profiles against Tankyrase/PARP family enzymes, as established by crystallographic studies of 2-phenyl-3,4-dihydroquinazolin-4-one tankyrase inhibitors which demonstrate that even para-substituent variations on the quinazolinone scaffold significantly alter potency and selectivity [2].

Indole-3-ethylamine linker vs. indole-4-yl direct
The tryptamine-derived topology may shift TNKS binding pose compared to directly attached indole analogs.
Unsubstituted vs. halogenated indole
5-Chloro substituent increases MW, logP, and may alter selectivity; cannot assume interchangeable bioactivity.
4-Oxoquinazoline vs. 2,4-dioxoquinazoline
Dioxo analog introduces additional H-bond donors and higher TPSA, likely altering PARP/TNKS isoform preference.

STOCK1N-74152 Differentiation Evidence


Drug-Likeness Advantage vs. Chloro and Dioxo Analogs

The target compound achieves a Quantitative Estimate of Drug-likeness (QED) score of 0.75, exceeding that of its 5-chloro-indole analog (predicted QED ~0.68 due to increased molecular weight and halogen contribution) and the dioxo-quinazoline analog (predicted QED ~0.62 due to additional hydrogen-bond donors and higher topological polar surface area) [1]. The target compound's predicted properties—clogP 2.65, TPSA 67.23 Ų, 1 hydrogen-bond donor, 6 hydrogen-bond acceptors, and 5 rotatable bonds—place it within favorable Lipinski and CNS MPO parameter space, whereas the 5-chloro analog introduces a halogen atom that increases MW by ~34 Da and raises logP by approximately 0.5–0.8 units (predicted), potentially reducing aqueous solubility and increasing off-target binding promiscuity [1].

Drug-Likeness (QED)
Data to verify
QED 0.75 vs ~0.68 (5-Cl), ~0.62 (dioxo)
Supports lead-like selection for screening cascades
Predicted values; confirm experimentally
Drug-likeness QED Lead optimization Physicochemical profiling

Tankyrase Inhibitor Class Benchmarking Against Quinazolinones

The oxoquinazolinyl-butanamide chemotype to which the target compound belongs is described in patent WO2015014442/US9901577 as 'significantly more active' than earlier quinazolinone tankyrase inhibitors. Prior-art comparators cited in the patent include Wahlberg et al. (2012) quinazolinone with TNKS1 IC₅₀ = 590 nM and TNKS2 IC₅₀ = 600 nM (cellular: no effect at 30 µM); Shultz et al. (2013) quinazolinone with TNKS1 IC₅₀ = 50 nM and TNKS2 IC₅₀ = 22 nM; and Bregman et al. (2013) quinazolinone with TNKS1 IC₅₀ = 7.4 nM, TNKS2 IC₅₀ = 4.4 nM, and cellular EC₅₀ = 320 nM [1]. While specific IC₅₀ values for the target compound have not been publicly disclosed in peer-reviewed literature, its precise structural mapping to the claimed general formula I in WO2015014442 establishes its class-level tankyrase inhibitory potential. The target compound's unsubstituted indole and quinazolinone rings differentiate it from analogs with halogen or alkyl substituents that may exhibit altered selectivity between TNKS1 and TNKS2 isoforms [1] [2].

Tankyrase Class Benchmarking
Class-level inference
Patent claims 'significantly more active' than prior art (TNKS1 IC50 590 nM–7.4 nM range); specific IC50 not disclosed
Class-level tankyrase inhibitory potential; requires validation
Use comparator range as reference; verify experimentally
Tankyrase inhibition PARP Wnt signaling Oncology

Indole-Ethylamine Linker vs. Indole-4-yl Direct Attachment

The target compound employs an indole-3-ethylamine (tryptamine) attachment geometry connected via an amide bond to a butanamide linker at the N3 position of 4-oxoquinazoline. This differs fundamentally from the indole-4-yl directly attached topology of N-(1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (MW 346.4 g/mol, C₂₀H₁₈N₄O₂) which lacks the ethyl spacer and changes the indole attachment point from C3 to C4 [1]. The ethylene spacer in the target compound provides two additional rotatable bonds and extends the indole–quinazolinone distance by approximately 2.5 Å, which is predicted to reposition the indole ring within the Tankyrase nicotinamide-binding pocket relative to compounds with direct indole attachment. Crystallographic data from the 2-phenyl-3,4-dihydroquinazolin-4-one tankyrase inhibitor series (PDB: 4BUE) confirm that substituent positioning at the quinazolinone scaffold directly dictates binding mode, with para-substituted phenyl derivatives achieving picomolar potency through optimal occupancy of the nicotinamide subsite [2].

Linker Topology
Class-level inference
Target: tryptamine-ethyl-butanamide (7-atom, 5 rot. bonds)
Comparator: indole-4-yl direct (5-atom, 4 rot. bonds; ~2.5 Å difference)
Ethylene spacer may alter TNKS binding and selectivity
Inferred from PDB 4BUE; experimental binding data needed
Structure–activity relationship Indole topology Tankyrase binding Molecular recognition

Synthetic Tractability: Unsubstituted Scaffold vs. Pre-functionalized Analogs

The target compound features an unsubstituted indole and unsubstituted 4-oxoquinazoline core, making it an ideal starting scaffold for parallel library synthesis and late-stage diversification. In contrast, the 5-chloro analog (N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide) and the 5-methoxy-dioxo analog (4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide) carry pre-installed substituents that limit synthetic vectors for further optimization [1]. The target compound's two-step convergent assembly—coupling of commercially available tryptamine with 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid via standard amide bond formation—is synthetically more accessible than the ethyl-quinazolinone analog N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide, which requires additional alkylation steps and reversed connectivity that complicates purification [1]. This synthetic simplicity translates into lower procurement cost and faster turnaround for custom analog requests.

Synthetic Tractability
Supporting evidence
Target: 2–3 steps, unsubstituted scaffold
Comparator: 5-chloro or ethyl-quinazolinone analogs require 4–5 steps
Unsubstituted core enables rapid analog synthesis
Based on retrosynthetic analysis; confirm with vendor
Synthetic accessibility Medicinal chemistry Scaffold diversification Lead optimization

STOCK1N-74152 Recommended Applications


Tankyrase/PARP-1 Library Enrichment for Wnt Pathway Antagonists

Deploy the target compound as a structurally defined oxoquinazolinyl-butanamide chemotype in focused biochemical screening panels against TNKS1, TNKS2, and PARP-1, with follow-up cellular Wnt reporter assays in colorectal cancer lines (e.g., COLO 320DM or DLD-1). The compound's specific indole-3-ethylamine topology and favorable drug-likeness (QED = 0.75, clogP = 2.65) make it suitable for hit identification in tankyrase inhibitor programs where prior-art quinazolinones have shown potencies ranging from 590 nM to sub-nanomolar IC₅₀ values [1]. The tryptamine-derived indole attachment may confer differential TNKS1 vs. TNKS2 selectivity compared to indole-4-yl or phenyl-substituted analogs, warranting parallel isoform profiling [2].

SAR Diversification on Unsubstituted Indole–Quinazolinone Scaffold

Utilize the target compound as a core scaffold for systematic structure–activity relationship (SAR) exploration via late-stage functionalization at the indole C5 position, quinazolinone C2 or C6 positions, and butanamide linker. The absence of pre-installed substituents enables rapid generation of analog libraries through C–H activation, electrophilic aromatic substitution, or cross-coupling chemistry, supporting hit-to-lead optimization campaigns. This contrasts with pre-functionalized comparators such as the 5-chloro and 5-methoxy-dioxo analogs, which offer fewer diversification vectors [1].

Cap-Dependent Endonuclease Inhibitor Screening

Leverage the compound's appearance as Reference Example 629 in Shionogi's US10202379 patent on cap-dependent endonuclease (CEN) inhibitors to justify its inclusion in antiviral screening cascades targeting influenza virus replication [1]. Although the specific CEN inhibitory activity of this compound has not been publicly disclosed, its structural relationship to the patented CEN inhibitor chemotype provides a rationale for phenotypic antiviral screening in plaque reduction or viral polymerase inhibition assays.

Docking & Pharmacophore Modeling at Tankyrase Nicotinamide Site

Employ the target compound in molecular docking studies against the tankyrase 2 nicotinamide-binding pocket using the PDB 4BUE crystal structure as a template, to evaluate how the tryptamine-derived indole-3-ethylamine linker geometry influences binding pose relative to 2-phenyl-3,4-dihydroquinazolin-4-one inhibitors. The predicted binding mode can guide the design of hybrid inhibitors that combine favorable indole placement with quinazolinone-mediated tankyrase engagement [1].

Application
Selection Property
Validation Focus
Tankyrase/PARP-1 biochemical screening
Oxoquinazolinyl-butanamide chemotype with tryptamine-derived indole topology
TNKS1/2 and PARP-1 isoform profiling; Wnt reporter assays
SAR diversification on indole–quinazolinone scaffold
Unsubstituted indole and quinazolinone rings
Parallel analog synthesis via late-stage functionalization
Cap-dependent endonuclease inhibitor screening
Patent example 629 in CEN inhibitor chemotype
Antiviral phenotypic assays (influenza replication)
Docking & pharmacophore modeling at tankyrase
Tryptamine linker geometry suitable for binding mode comparison
Binding pose analysis using PDB 4BUE template
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